Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) Trifluoroacetate is a synthetic peptide analog of somatostatin, a peptide hormone that regulates various physiological functions, including growth hormone release and neurotransmission. This compound is designed to enhance binding affinity to somatostatin receptors, specifically targeting all five receptor subtypes (sst1-sst5), which are implicated in numerous biological processes and potential therapeutic applications.
The compound is classified under peptides and proteins, specifically as a high-affinity ligand for somatostatin receptors. It is commercially available through suppliers like Bachem and MedChemExpress, with the CAS number 496849-46-8 indicating its unique chemical identity . Its structure includes several modified amino acids that contribute to its enhanced receptor affinity compared to natural somatostatin.
The synthesis of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:
The molecular formula of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is , with a molecular weight of approximately 1276.49 g/mol . The structural representation includes:
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) can undergo various chemical reactions typical of peptides:
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction .
The mechanism of action involves binding to somatostatin receptors (sst1-sst5), which are G protein-coupled receptors. Upon binding:
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) appears as a white to off-white powder with solubility in water and organic solvents depending on the pH.
Key chemical properties include:
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) has significant applications in scientific research:
This compound exemplifies the advancements in peptide chemistry aimed at enhancing biological activity through structural modifications, thereby opening avenues for novel therapeutic strategies.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: